molecular formula C17H18N2O4 B14312051 3'-tert-Butyl-5'-methyl-2,6-dinitro-1,1'-biphenyl CAS No. 111220-32-7

3'-tert-Butyl-5'-methyl-2,6-dinitro-1,1'-biphenyl

Katalognummer: B14312051
CAS-Nummer: 111220-32-7
Molekulargewicht: 314.34 g/mol
InChI-Schlüssel: KFOYYCVXSTUORH-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

3’-tert-Butyl-5’-methyl-2,6-dinitro-1,1’-biphenyl is an organic compound characterized by its biphenyl structure with tert-butyl and methyl substituents, as well as two nitro groups

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 3’-tert-Butyl-5’-methyl-2,6-dinitro-1,1’-biphenyl typically involves a multi-step process:

    Nitration of Biphenyl: The initial step involves the nitration of biphenyl to introduce nitro groups. This is usually achieved using a mixture of concentrated nitric acid and sulfuric acid under controlled temperature conditions.

    Alkylation: The nitrated biphenyl is then subjected to Friedel-Crafts alkylation to introduce the tert-butyl and methyl groups. This reaction typically uses tert-butyl chloride and methyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride.

    Purification: The final product is purified using recrystallization or chromatography techniques to obtain the desired compound in high purity.

Industrial Production Methods

Industrial production of 3’-tert-Butyl-5’-methyl-2,6-dinitro-1,1’-biphenyl follows similar synthetic routes but on a larger scale. The process involves:

    Bulk Nitration: Large-scale nitration reactors are used to handle the exothermic nature of the nitration process.

    Continuous Alkylation: Continuous flow reactors are employed for the alkylation step to ensure consistent product quality and yield.

    Automated Purification: Industrial purification methods include automated chromatography systems and crystallization units to achieve high throughput and purity.

Analyse Chemischer Reaktionen

Types of Reactions

3’-tert-Butyl-5’-methyl-2,6-dinitro-1,1’-biphenyl undergoes various chemical reactions, including:

    Reduction: The nitro groups can be reduced to amino groups using reducing agents such as hydrogen gas in the presence of a palladium catalyst or using chemical reductants like tin(II) chloride.

    Substitution: The compound can undergo electrophilic aromatic substitution reactions, where the nitro groups can be replaced by other substituents under appropriate conditions.

    Oxidation: The methyl group can be oxidized to a carboxylic acid using strong oxidizing agents like potassium permanganate.

Common Reagents and Conditions

    Reduction: Hydrogen gas with palladium on carbon (Pd/C) catalyst, or tin(II) chloride in hydrochloric acid.

    Substitution: Halogenating agents like bromine or chlorine in the presence of a Lewis acid catalyst.

    Oxidation: Potassium permanganate in an alkaline medium.

Major Products

    Reduction: 3’-tert-Butyl-5’-methyl-2,6-diamino-1,1’-biphenyl.

    Substitution: Various substituted biphenyl derivatives depending on the substituent introduced.

    Oxidation: 3’-tert-Butyl-5’-methyl-2,6-dinitrobenzoic acid.

Wissenschaftliche Forschungsanwendungen

3’-tert-Butyl-5’-methyl-2,6-dinitro-1,1’-biphenyl has several applications in scientific research:

    Materials Science: Used as a precursor in the synthesis of advanced materials, including polymers and liquid crystals.

    Pharmaceuticals: Investigated for its potential use in drug development due to its unique structural properties.

    Chemical Sensors: Employed in the development of chemical sensors and detection systems due to its reactive nitro groups.

    Catalysis: Serves as a ligand or catalyst in various organic reactions, enhancing reaction efficiency and selectivity.

Wirkmechanismus

The mechanism by which 3’-tert-Butyl-5’-methyl-2,6-dinitro-1,1’-biphenyl exerts its effects depends on the specific application:

    In Catalysis: Acts as a ligand, coordinating with metal centers to facilitate catalytic cycles.

    In Chemical Reactions: The nitro groups participate in electron-withdrawing effects, influencing the reactivity of the biphenyl core.

    In Biological Systems: If used in drug development, the compound’s mechanism would involve interactions with specific molecular targets, such as enzymes or receptors, modulating their activity.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    2,6-Dinitro-4-tert-butylphenol: Similar in structure but lacks the biphenyl linkage.

    3,5-Dinitro-2,6-dimethyl-4-tert-butylacetophenone: Shares the nitro and tert-butyl groups but has an acetophenone core instead of biphenyl.

    4-tert-Butyl-2,6-dinitrophenol: Contains similar substituents but is a monophenyl compound.

Uniqueness

3’-tert-Butyl-5’-methyl-2,6-dinitro-1,1’-biphenyl is unique due to its biphenyl structure, which provides additional rigidity and potential for π-π interactions. This structural feature can enhance its performance in materials science applications and provide distinct reactivity patterns in chemical reactions compared to its monophenyl counterparts.

Eigenschaften

CAS-Nummer

111220-32-7

Molekularformel

C17H18N2O4

Molekulargewicht

314.34 g/mol

IUPAC-Name

2-(3-tert-butyl-5-methylphenyl)-1,3-dinitrobenzene

InChI

InChI=1S/C17H18N2O4/c1-11-8-12(10-13(9-11)17(2,3)4)16-14(18(20)21)6-5-7-15(16)19(22)23/h5-10H,1-4H3

InChI-Schlüssel

KFOYYCVXSTUORH-UHFFFAOYSA-N

Kanonische SMILES

CC1=CC(=CC(=C1)C(C)(C)C)C2=C(C=CC=C2[N+](=O)[O-])[N+](=O)[O-]

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.